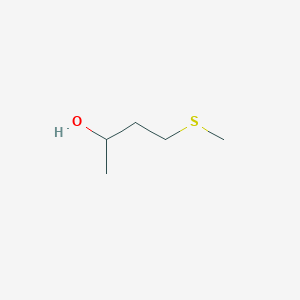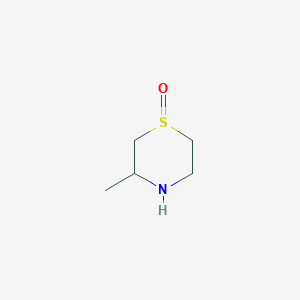
3-Chloro-4-(chloromethyl)pyridine hydrochloride
Descripción general
Descripción
3-Chloro-4-(chloromethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N·HCl and a molecular weight of 198.5 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the protection of carboxyl termini of peptides as 4-picolyl esters. This compound is known for its utility in various chemical reactions and its role as an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
Target of Action
3-Chloro-4-(chloromethyl)pyridine hydrochloride is primarily used as a pharmaceutical intermediate . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to synthesize.
Mode of Action
The mode of action of this compound is not directly specified in the available resources. As an intermediate, its mode of action would be determined by the final pharmaceutical product it contributes to. It’s important to note that this compound contains a reactive chloromethyl group, which could potentially undergo various chemical reactions, such as nucleophilic substitution, contributing to its mode of action .
Biochemical Pathways
As an intermediate, the biochemical pathways it affects would be determined by the final pharmaceutical product it is used to synthesize .
Pharmacokinetics
As an intermediate, its ADME properties would be determined by the final pharmaceutical product it contributes to .
Result of Action
As an intermediate, its effects would be determined by the final pharmaceutical product it is used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially lead to decomposition, producing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . Therefore, it is recommended to store this compound in a cool, dry, well-ventilated area away from incompatible substances .
Análisis Bioquímico
Biochemical Properties
It is known to be used as a reagent in the protection of carboxyl termini of peptides as 4-picolyl esters This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis and processing
Molecular Mechanism
It is known to participate in the protection of carboxyl termini of peptides as 4-picolyl esters, suggesting that it may interact with biomolecules and possibly influence enzyme activity or gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(chloromethyl)pyridine hydrochloride typically involves several steps. The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid using potassium permanganate. The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This intermediate is reduced to 3-pyridinemethanol , which subsequently reacts with thionyl chloride to yield the target product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation may produce a pyridine carboxylic acid.
Aplicaciones Científicas De Investigación
3-Chloro-4-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of carboxyl termini of peptides.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in the development of pharmaceuticals.
Medicine: It serves as a key intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
- 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride
- 4-Chloromethylpyridine hydrochloride
- 2-Chloro-5-(chloromethyl)pyridine
Comparison: 3-Chloro-4-(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, the position of the chloromethyl group influences the compound’s reactivity in nucleophilic substitution reactions, making it more suitable for certain synthetic applications compared to its analogs.
Propiedades
IUPAC Name |
3-chloro-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVWVUNTXKILDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)





![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)
![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)





